N,N-dibenzylcyclopentanecarboxamide
Overview
Description
N,N-Dibenzylcyclopentanecarboxamide: is a chemical compound characterized by its unique structure, which includes a cyclopentane ring substituted with a carboxamide group and two benzyl groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopentanecarboxylic acid or its derivatives.
Benzyl Protection: The carboxylic acid group is first protected using benzyl chloride in the presence of a base such as triethylamine.
Amide Formation: The protected cyclopentanecarboxylic acid is then converted to the amide using benzylamine under dehydration conditions.
Deprotection: Finally, the benzyl protecting groups are removed using hydrogenation or other suitable deprotection methods.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions, and ensuring purity and yield consistency. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, often facilitated by strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and heat.
Reduction: Lithium aluminum hydride, in anhydrous ether.
Substitution: Strong nucleophiles like sodium cyanide or ammonia.
Major Products Formed:
Oxidation: Benzyl alcohols or benzoic acids.
Reduction: Cyclopentanecarboxylic acid derivatives.
Substitution: N-substituted cyclopentanecarboxamides.
Scientific Research Applications
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been investigated for its biological activity, including potential antimicrobial properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs.
Industry: Its unique structure makes it useful in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which N,N-dibenzylcyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
N,N-Dimethylcyclopentanecarboxamide: Similar structure but with methyl groups instead of benzyl groups.
N-Benzylcyclopentanecarboxamide: Contains only one benzyl group.
Uniqueness: N,N-Dibenzylcyclopentanecarboxamide is unique due to its dual benzyl groups, which can influence its reactivity and biological activity compared to its similar counterparts.
Properties
IUPAC Name |
N,N-dibenzylcyclopentanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c22-20(19-13-7-8-14-19)21(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19H,7-8,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIOCDJOSWWYBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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